molecular formula C24H27NO4S2 B11594218 2-Ethoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11594218
M. Wt: 457.6 g/mol
InChI Key: NDUAOCKIQJDTAE-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of thiophene rings and a quinoline core in its structure suggests significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent.

    Step 1: Condensation of 2-ethoxyethyl acetoacetate with 5-methylthiophene-2-carbaldehyde in the presence of ammonium acetate.

    Step 2: Cyclization and reduction to form the hexahydroquinoline core.

    Step 3: Esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Hantzsch reaction for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Solvent recovery systems and purification techniques such as crystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The presence of the quinoline core is particularly significant, as many quinoline derivatives are known for their antimalarial and anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties, owing to the presence of thiophene rings which are known for their conductive properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene rings can interact with proteins, potentially inhibiting enzymes or modulating receptor activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the ethoxyethyl group, which may affect its solubility and biological activity.

    2-Ethoxyethyl 2-methyl-4-(thiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the 5-methyl group on the thiophene ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of both 5-methylthiophen-2-yl and thiophen-2-yl groups, along with the ethoxyethyl ester, makes 2-Ethoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H27NO4S2

Molecular Weight

457.6 g/mol

IUPAC Name

2-ethoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H27NO4S2/c1-4-28-9-10-29-24(27)21-15(3)25-17-12-16(19-6-5-11-30-19)13-18(26)22(17)23(21)20-8-7-14(2)31-20/h5-8,11,16,23,25H,4,9-10,12-13H2,1-3H3

InChI Key

NDUAOCKIQJDTAE-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)C)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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